Diclonixin is derived from the acetic acid class of NSAIDs. Its chemical structure features a dichlorophenyl group, which contributes to its pharmacological activity. The compound is typically synthesized through organic chemical processes involving various reagents and conditions that facilitate its formation.
The synthesis of Diclonixin involves several key steps that can be executed through different methodologies. A common synthetic route begins with the reaction of 2,6-dichlorobenzoyl chloride with 4-amino-2-methylphenol. This reaction typically occurs under controlled conditions to ensure high yield and purity.
Key Parameters in Synthesis:
Diclonixin's molecular formula is , indicating the presence of two chlorine atoms, which are crucial for its biological activity. The compound has a molecular weight of approximately 305.17 g/mol.
Structural Features:
The molecular geometry can be analyzed using computational chemistry methods to predict bond angles and distances, which are essential for understanding its reactivity and interaction with biological targets.
Diclonixin participates in various chemical reactions typical for NSAIDs. These reactions include:
Relevant Reaction Conditions:
Diclonixin exerts its pharmacological effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). These enzymes are responsible for converting arachidonic acid into prostaglandins, which mediate inflammation and pain.
Diclonixin possesses several notable physical and chemical properties:
Chemical Stability:
Diclonixin is stable under normal storage conditions but may degrade when exposed to moisture or extreme temperatures.
Diclonixin has several scientific applications, particularly in the medical field:
Diclonixin (CAS Registry Number: 17737-68-7) emerged during the mid-20th century pharmaceutical exploration of non-steroidal anti-inflammatory drugs (NSAIDs). Developed as part of efforts to identify novel arylacetic acid derivatives with improved pharmacological profiles, its discovery timeline aligns with the intensive research period spanning the 1960s–1970s focused on inflammation mediators. Initial patent literature described its synthesis via nucleophilic coupling between 2,3-dichloroaniline and halogenated nicotinic acid derivatives, establishing the core scaffold that defines its chemical identity [4]. Unlike contemporaneous NSAIDs like diclofenac, Diclonixin incorporated a pyridine-carboxylic acid motif rather than a phenylacetic acid structure, theoretically offering distinct physicochemical and target-binding properties. While comprehensive clinical development was not pursued, its characterization as a cyclooxygenase inhibitor secured its position as a reference compound in pharmacological research targeting inflammatory pathways [4] [7].
Diclonixin belongs to the arylaminonicotinic acid subclass of pharmaceutical compounds, characterized by an aniline moiety linked to a pyridine-3-carboxylic acid framework. Its systematic IUPAC designation is 2-(2,3-dichloroanilino)pyridine-3-carboxylic acid, precisely describing the connectivity between the 2,3-dichlorophenyl group and the pyridine ring nitrogen, with the carboxylic acid at position 3 [1] [4].
Molecular Formula: C₁₂H₈Cl₂N₂O₂Molecular Weight: 283.11 g/molCanonical SMILES: C1=CC(=C(C(=C1)Cl)Cl)NC2=C(C=CC=N2)C(=O)OInChI Key: IFMIBXMJNXNGHQ-UHFFFAOYSA-N
The molecule features two key structural domains:
Table 1: Nomenclature and Identifiers of Diclonixin
Classification Type | Identifier/Description |
---|---|
IUPAC Name | 2-(2,3-Dichloroanilino)pyridine-3-carboxylic acid |
Systematic Name | 2-[(2,3-Dichlorophenyl)amino]nicotinic acid |
CAS Registry Number | 17737-68-7 |
Other Synonyms | Diclonixino; Diclonixine; 2-(2,3-DCP)aminonicotinic acid |
ChemSpider ID | 181054 (PubChem CID: 208833) |
Spectral characterization confirms its structure:
Its crystalline form possesses a melting point range of 150–155°C and demonstrates limited aqueous solubility (<1 mg/mL), necessitating salt forms or organic solvents (e.g., ethanol, DMSO) for biological testing [4].
Contemporary investigations into Diclonixin focus primarily on its biochemical interactions and potential as a pharmacophore template rather than direct therapeutic application. Key research domains include:
Table 2: Key Research Focus Areas and Experimental Findings for Diclonixin
Research Domain | Experimental Findings | Model System |
---|---|---|
COX Inhibition | Concentration-dependent reduction in PGE₂ synthesis; IC₅₀ values in low micromolar range for COX-1 and COX-2 | Human Umbilical Vein Endothelial Cells, Murine Macrophages |
Cytokine Modulation | Significant suppression of TNF-α, IL-6, and MIP-2 release post-LPS stimulation | Peripheral Blood Mononuclear Cells |
Adhesion Molecule Downregulation | Reduced surface expression of ICAM-1 on activated endothelial cells | Human Umbilical Vein Endothelial Cells |
In Vivo Anti-inflammatory Efficacy | Attenuation of neutrophil influx, edema, and pro-inflammatory mediators in LPS-induced ALI mouse model | C57BL/6 Mice |
Future research trajectories prioritize elucidating its precise binding interactions within COX isoforms via crystallography, developing tissue-targeted prodrugs, and evaluating synergistic effects with existing anti-inflammatory biologics [4] [8]. Its role remains predominantly within preclinical investigation as a tool compound for inflammation mechanism studies and a scaffold for novel medicinal chemistry design [1] [4].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: